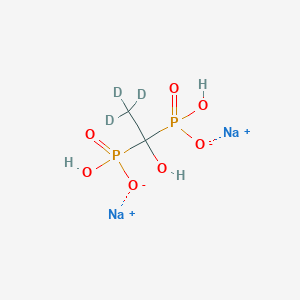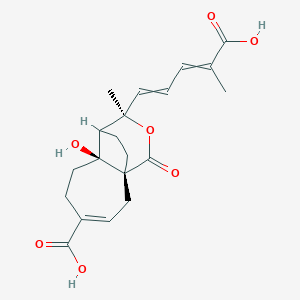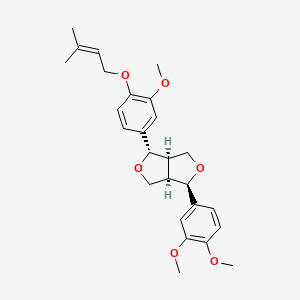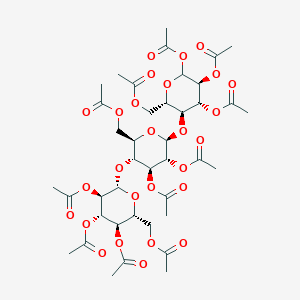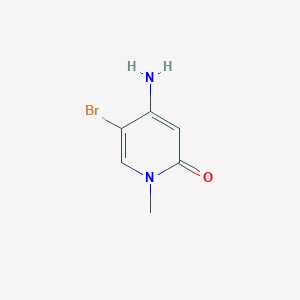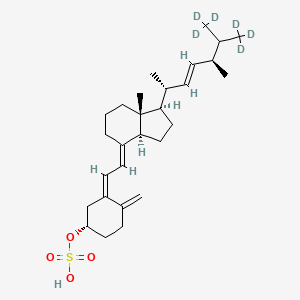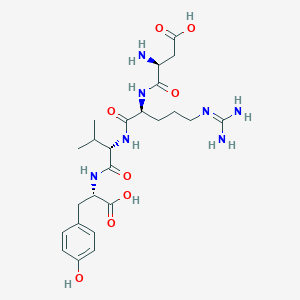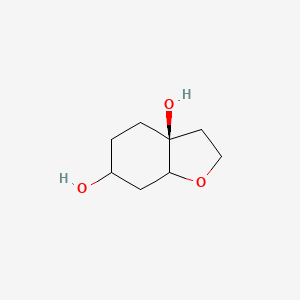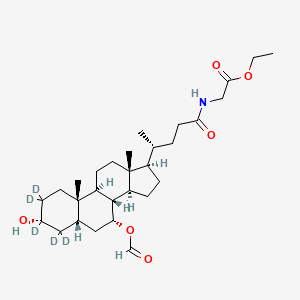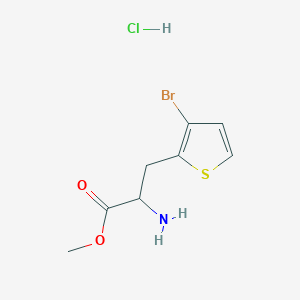![molecular formula C10H12N4Na3O14P3 B12430952 trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12430952.png)
trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is a complex organic compound with significant biochemical relevance. It is a trisodium salt of a triphosphate ester of a nucleoside, specifically guanosine. This compound is often used in various biochemical and molecular biology applications due to its role in energy transfer and signal transduction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate typically involves the phosphorylation of guanosine. The process includes the following steps:
Phosphorylation of Guanosine: Guanosine is reacted with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine to form guanosine monophosphate.
Formation of Triphosphate: The monophosphate is further phosphorylated using pyrophosphate or a similar reagent to form the triphosphate ester.
Neutralization: The resulting triphosphate ester is neutralized with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The compound is typically purified using techniques such as ion-exchange chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to its monophosphate and diphosphate forms.
Oxidation and Reduction: It can participate in redox reactions, particularly in biological systems where it acts as a substrate for enzymes.
Substitution: The phosphate groups can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in acidic or basic conditions using water or aqueous solutions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or amines are used in substitution reactions.
Major Products
Hydrolysis: Guanosine monophosphate and guanosine diphosphate.
Oxidation: Oxidized forms of the nucleoside.
Reduction: Reduced forms of the nucleoside.
Aplicaciones Científicas De Investigación
Trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is widely used in scientific research due to its role in:
Biochemistry: As a substrate for kinases and other enzymes involved in phosphorylation.
Molecular Biology: In studies of DNA and RNA synthesis and repair.
Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders.
Industry: Used in the production of nucleotide-based pharmaceuticals and as a reagent in biochemical assays.
Mecanismo De Acción
The compound exerts its effects primarily through its role as a phosphate donor in biochemical reactions. It participates in the transfer of phosphate groups to various substrates, a process catalyzed by enzymes such as kinases. This phosphorylation is crucial for the regulation of metabolic pathways and signal transduction processes. The molecular targets include proteins, nucleic acids, and small molecules involved in cellular signaling and energy metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine Triphosphate (ATP): Another triphosphate ester of a nucleoside, widely known for its role in energy transfer.
Cytidine Triphosphate (CTP): Similar in structure but with cytidine as the nucleoside.
Uridine Triphosphate (UTP): Contains uridine as the nucleoside.
Uniqueness
Trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is unique due to its specific nucleoside (guanosine) and its role in specific biochemical pathways, such as those involving guanine nucleotides. Its unique structure allows it to participate in distinct biochemical reactions and regulatory processes compared to other nucleoside triphosphates.
Propiedades
Fórmula molecular |
C10H12N4Na3O14P3 |
|---|---|
Peso molecular |
574.11 g/mol |
Nombre IUPAC |
trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N4O14P3.3Na/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1 |
Clave InChI |
QRGLCGLOQVQVCS-MSQVLRTGSA-K |
SMILES isomérico |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
SMILES canónico |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


